molecular formula C23H16FN3O2 B12383152 Hdac6-IN-28

Hdac6-IN-28

Cat. No.: B12383152
M. Wt: 385.4 g/mol
InChI Key: SHYUUGNJOFHMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hdac6-IN-28 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-28 typically involves the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its selectivity and potency. This step often involves reactions such as alkylation, acylation, and sulfonation.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods.

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-28 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Hdac6-IN-28 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.

    Biology: Employed in research to understand the biological functions of HDAC6 and its substrates.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.

Mechanism of Action

Hdac6-IN-28 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes. The molecular targets of this compound include α-tubulin, HSP90, and cortactin. The pathways involved in its mechanism of action include the regulation of protein stability, cell migration, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Tubastatin A: Another selective HDAC6 inhibitor with similar therapeutic applications.

    Vorinostat (SAHA): A pan-HDAC inhibitor that targets multiple HDAC isoforms, including HDAC6.

    Ricolinostat (ACY-1215): A selective HDAC6 inhibitor used in clinical trials for cancer treatment.

Uniqueness of Hdac6-IN-28

This compound is unique due to its high selectivity for HDAC6 over other HDAC isoforms. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a valuable therapeutic agent .

Properties

Molecular Formula

C23H16FN3O2

Molecular Weight

385.4 g/mol

IUPAC Name

4-[(6-fluoroindolo[3,2-c]quinolin-11-yl)methyl]-N-hydroxybenzamide

InChI

InChI=1S/C23H16FN3O2/c24-22-20-17-6-2-4-8-19(17)27(21(20)16-5-1-3-7-18(16)25-22)13-14-9-11-15(12-10-14)23(28)26-29/h1-12,29H,13H2,(H,26,28)

InChI Key

SHYUUGNJOFHMSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4N3CC5=CC=C(C=C5)C(=O)NO)C(=N2)F

Origin of Product

United States

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